Benzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
Overview
Description
Scientific Research Applications
Anti-Acetylcholinesterase Activity
A significant application of benzyl piperidine derivatives is found in the domain of anti-acetylcholinesterase (AChE) activity. For example, certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated, showing substantial inhibition of AChE, which is a target for the treatment of conditions like Alzheimer's disease. Introduction of bulky moieties and specific substituents enhanced the compounds' activity, making them potential candidates for antidementia agents. One such compound demonstrated a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating its effectiveness in improving cognitive function (Sugimoto et al., 1990).
Catalyst in Chemical Synthesis
Piperidine derivatives also play a crucial role as catalysts in chemical synthesis. An example includes the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, demonstrating the efficacy of piperidine derivatives in facilitating the formation of complex heterocyclic structures. This application is critical in pharmaceutical synthesis and the development of various organic compounds with potential therapeutic applications (Zhang et al., 2006).
Antiparasitic Activity
Benzoic acid derivatives, including those structurally related to benzyl piperidine compounds, have been studied for their antiparasitic activity. These compounds have shown significant effects against various strains of Leishmania and Trypanosoma cruzi, presenting a potential for the development of new antiparasitic agents (Flores et al., 2008).
Herbicidal Activity
Further extending the application to the agricultural sector, certain aryl-formyl piperidinone derivatives have been synthesized and tested for their herbicidal activity, indicating the potential of benzyl piperidine derivatives in contributing to the development of new herbicides. These compounds target specific enzymes in plants, demonstrating effective weed control (Fu et al., 2021).
Properties
IUPAC Name |
benzyl 4-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3.ClH/c22-20(24-15-16-4-2-1-3-5-16)18-6-8-19(9-7-18)23-14-17-10-12-21-13-11-17;/h1-9,17,21H,10-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCGKSVTXPWTES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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